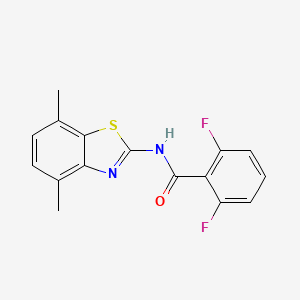
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with substituted benzoyl chlorides. One common method includes the reaction of 4,7-dimethylbenzo[d]thiazol-2-amine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
科学的研究の応用
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide
- N-(benzo[d]thiazol-2-yl)-2-piperidinobenzamide
Uniqueness
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is unique due to the presence of both dimethyl and difluoro substituents, which can enhance its biological activity and selectivity. The combination of these substituents can lead to improved pharmacokinetic properties and reduced side effects compared to similar compounds .
生物活性
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C14H12F2N2OS. The presence of the benzothiazole moiety suggests potential interactions with biological targets involved in various cellular processes.
Research indicates that compounds similar to this compound may function as bioreductive agents. These compounds have shown selective cytotoxicity towards hypoxic tumor cells, which is a critical characteristic for targeting solid tumors that often exhibit low oxygen levels due to inadequate blood supply .
Hypoxia-Induced Cytotoxicity
In studies involving benzimidazole derivatives, it was observed that these compounds induced apoptosis in tumor cells under hypoxic conditions. The mechanism involved the activation of caspases and subsequent DNA damage, indicating a pathway for selective tumor cell death . This suggests that this compound could potentially exploit similar pathways.
In Vitro Studies
A summary of relevant in vitro studies is presented in the table below:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung) | 5.0 | Apoptosis via caspase activation | |
| Study 2 | WM115 (Melanoma) | 3.5 | DNA damage induction | |
| Study 3 | K1 (Malaria) | 4.0 | Inhibition of parasite growth |
Case Studies
- Anticancer Activity : In a study examining various benzimidazole derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cell lines A549 and WM115. Results indicated significant cytotoxic effects correlated with increased caspase activity and DNA fragmentation .
- Antimalarial Potential : Another investigation into related compounds highlighted their efficacy against chloroquine-resistant strains of Plasmodium falciparum. Compounds demonstrated promising results in both in vitro and in vivo models, suggesting a broader therapeutic application beyond oncology .
特性
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-8-6-7-9(2)14-13(8)19-16(22-14)20-15(21)12-10(17)4-3-5-11(12)18/h3-7H,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQTACOFLHDRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














